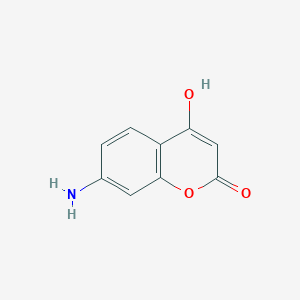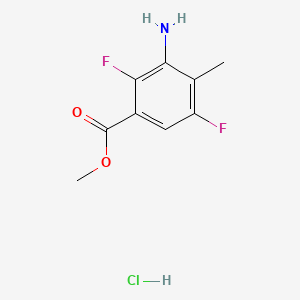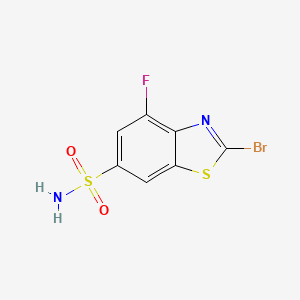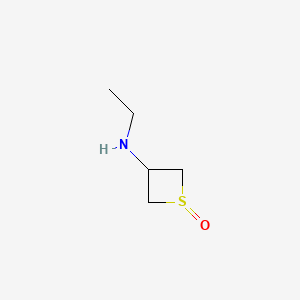![molecular formula C13H23NO2 B13563616 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/no-structure.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4-Dioxaspiro[45]decan-8-yl)piperidine is an organic compound characterized by a spirocyclic structure, which includes a piperidine ring fused to a 1,4-dioxaspirodecane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine typically involves the condensation of piperidine with 1,4-dioxaspiro[4.5]decan-8-one. The reaction is usually carried out under acidic conditions to facilitate the formation of the spirocyclic structure. Common reagents used in this synthesis include piperidine, 1,4-dioxaspiro[4.5]decan-8-one, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
化学反应分析
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
科学研究应用
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
作用机制
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors or enzymes, while the spirocyclic structure may influence the compound’s binding affinity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine.
1,4-Dioxaspiro[4.5]decan-8-ol: Another related compound with a hydroxyl group instead of a piperidine ring.
Piperidin-4-one Ethylene Ketal: A derivative formed from the condensation of cyclohexanone.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a piperidine ring with a 1,4-dioxaspirodecane moiety makes it a valuable compound for various research applications, particularly in the synthesis of novel spirocyclic molecules.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine |
InChI |
InChI=1S/C13H23NO2/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12/h11-12,14H,1-10H2 |
InChI 键 |
SXAGJEZBUDGJTR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1C3CCNCC3)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
![tert-butyl N-[(1S,2R)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13563567.png)

![3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B13563570.png)




![I(2)-[[(Phenylmethoxy)carbonyl]amino]-4-pyridinepropanoic acid](/img/structure/B13563596.png)

